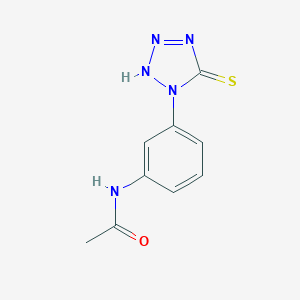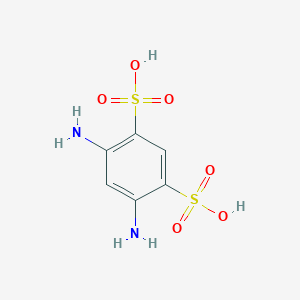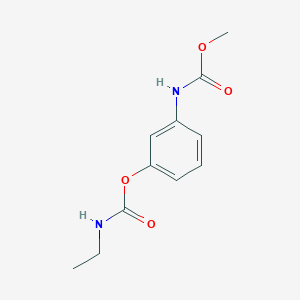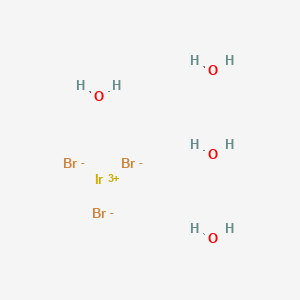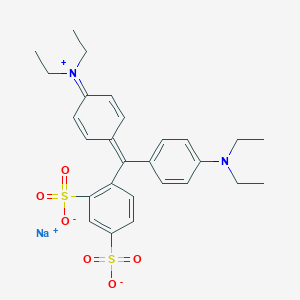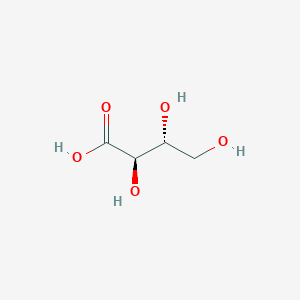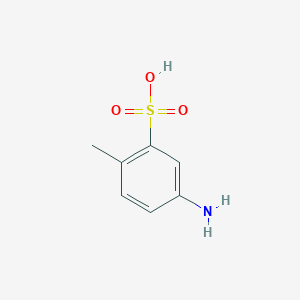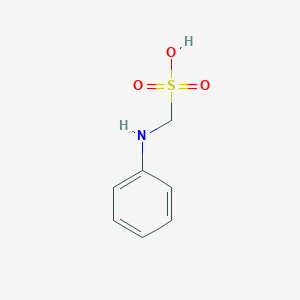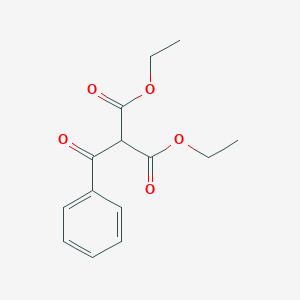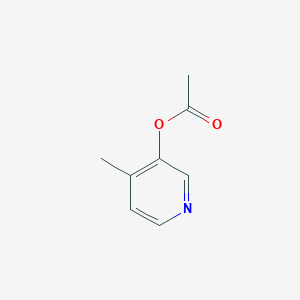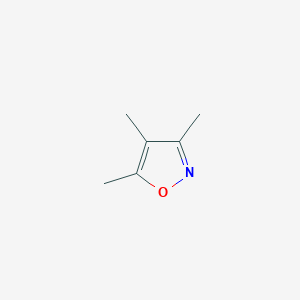
2,5-Dimethoxyaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,5-Dimethoxyaniline involves chemical oxidative polymerization, which has been enhanced through green chemistry approaches. For instance, a nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity has been synthesized using a mild oxidizing system of HCl/NaCl/H2O2 (Jain et al., 2010). Another method involves either chemical oxidation with ammonium peroxydisulfate or electro-oxidation in aqueous hydrochloric acid, demonstrating the versatility of synthesis approaches (Storrier et al., 1994).
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxyaniline and its derivatives, such as poly(2,5-dimethoxyaniline) (PDMA), plays a crucial role in its properties and applications. The electron-donating methoxy groups (-OCH3) attached to the aromatic ring enhance the electron density, facilitating various chemical reactions and improving the solubility of the polymers derived from it.
Chemical Reactions and Properties
2,5-Dimethoxyaniline undergoes a variety of chemical reactions, forming complex polymers with diverse properties. For example, the electropolymerization of 2,5-dimethoxyaniline can lead to materials that efficiently catalyze proton-dependent redox couples and exhibit significant changes in conductivity and morphology in response to different conditions (Pistoia & Rosati, 1994).
Physical Properties Analysis
The physical properties of 2,5-Dimethoxyaniline derivatives, such as PDMA, include high electrical conductivity, significant charge storage capacity, and unique electrochromic behaviors. These materials demonstrate reversible color changes under applied potentials, making them suitable for applications in electrochromic devices (Mungkalodom et al., 2015).
Chemical Properties Analysis
On the chemical front, the solubility, conductivity, and stability of 2,5-Dimethoxyaniline polymers are influenced by the presence of methoxy groups. These groups facilitate oxidation and enhance the solubility of the copolymers in organic solvents, expanding the range of potential applications (Huang et al., 2003).
Applications De Recherche Scientifique
Application 1: Fabrication of Poly(2,5-dimethoxyaniline) Nanoplates
- Summary of Application: This research demonstrates a simple and effective approach to fabricate highly crystalline poly(2,5-dimethoxyaniline) (PDMA) nanoplates using various organic sulfonic acids as the dopant agents .
- Methods of Application: The PDMA nanoplates were fabricated using various organic sulfonic acids including Dodecyl benzenesulfonic acid (DBSA), Camphorsulfonic acid (CSA) and p-Toluenesulfonic Acid (p-TSA) as the dopant agents . The structures and morphologies of PDMA nanoplates were characterized using Fourier transform infrared spectrometer, Raman spectrometer, X-ray diffraction, Atom force microscope and Electron microscope .
- Results or Outcomes: The results show that the PDMA nanoplates possess high crystallinity and layered nanoplate aggregation structure. The estimated degree of crystallinity is higher than 95%. With different organic sulfonic acids used, the aggregation structures of PDMA nanoplates vary from triclinic hexahedron to cuboid and rod shape .
Application 2: Green Chemistry Synthesis of Nanostructured Poly(2,5-dimethoxyaniline)
- Summary of Application: A compact, high surface area nanostructured poly(2,5-dimethoxyaniline) powder having high electrical conductivity and high charge storage capacity is synthesized .
- Methods of Application: The nanostructured poly(2,5-dimethoxyaniline) powder is synthesized in one step by chemical oxidative polymerization of 2,5-dimethoxyaniline using HCl/NaCl/H2O2 as a mild oxidizing system .
- Results or Outcomes: The synthesized poly(2,5-dimethoxyaniline) powder has high electrical conductivity (σ∼ 10−1 S cm−1) and high charge storage capacity (Csp∼205 F/g) .
Application 3: Laccase Inducer
- Summary of Application: 2,5-Dimethoxyaniline is used as a laccase inducer which immobilizes the enzyme laccase from Trumetes versicolor .
Application 4: Electrochemical Detection of L- and D-Glutamic Acids
- Summary of Application: 2,5-Dimethoxyaniline is electrochemically polymerized on glassy carbon electrodes, resulting in significant enhancement on the oxidation of glutamic acids .
- Methods of Application: The polymerization of 2,5-dimethoxyaniline is carried out on glassy carbon electrodes. The modified electrodes are then used in a 0.1 mM solution of D- and L-glutamic acid .
- Results or Outcomes: The modified electrodes generate two isolated peaks that are separated by more than 400 mV, indicating the feasibility of using this low-cost and readily-to-fabricate platform for differentiating glutamic acid chiral molecules . The anodic peak currents were found to have a linear relationship with the concentration of glutamic acids within the range between 0.5 and 15.0 mM, with a detection limit of 0.11 mM for L-glutamic acid and 0.26 mM for D-glutamic acid .
Application 5: Electrochemical Copolymerization
- Summary of Application: 2,5-Dimethoxyaniline is used for the electrochemical copolymerization of diphenylamine in 4M sulfuric acid .
Application 6: Mechanochemical Synthesis of Poly(2,5-dimethoxyaniline) Nanobelts
- Summary of Application: A solvent-free mechanochemical route for the preparation of poly(2,5-dimethoxyaniline) hydrochloride nanostructures is developed . This polymeric powder is utilized as a cathode material in hybrid supercapacitors .
- Results or Outcomes: The maximum specific capacitance of the poly(2,5-dimethoxyaniline) hydrochloride/activated carbon hybrid supercapacitor is found to be 125 F g −1 at 1 mA cm −2 current density . The cell delivers a specific energy as high as 50 Wh kg −1 at a specific power of 97 W kg −1 and also exhibits an excellent cycle performance with more than 99% coulombic efficiency and the maintenance of 85% of its initial capacitance after 1,000 cycles .
Safety And Hazards
2,5-Dimethoxyaniline may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It should be stored locked up in a well-ventilated place and kept in a tightly closed container .
Orientations Futures
2,5-Dimethoxyaniline has been used to fabricate highly crystalline poly (2,5-dimethoxyaniline) nanoplates using various organic sulfonic acids as the dopant agents . It has also been used in the fabrication of two-dimensional poly (2,5-dimethoxyaniline) nanosheets as a promising electrode for high performance electrochemical capacitors . These studies suggest potential future directions for the use of 2,5-Dimethoxyaniline in the field of materials science and electronics.
Propriétés
IUPAC Name |
2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDVUBIEPVUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88374-66-7 | |
| Record name | Poly(2,5-dimethoxyaniline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4059257 | |
| Record name | Benzenamine, 2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Alfa Aesar MSDS] | |
| Record name | 2,5-Dimethoxyaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19488 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00828 [mmHg] | |
| Record name | 2,5-Dimethoxyaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19488 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,5-Dimethoxyaniline | |
CAS RN |
102-56-7 | |
| Record name | 2,5-Dimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHOXYANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z5U3FL10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



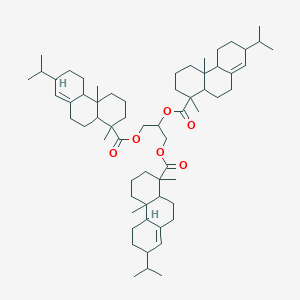
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
